![molecular formula C12H11Cl2N3O3S B2686138 2,5-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide CAS No. 1049530-90-6](/img/structure/B2686138.png)
2,5-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
2,5-dichloro-N-(2-(6-oxopyridazin-1(6H)-yl)ethyl)benzenesulfonamide, also known as DPBS, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields, including medicinal chemistry, pharmacology, and biochemistry. DPBS is a sulfonamide derivative that possesses a unique molecular structure, making it an interesting target for investigating its biological activity and mechanism of action.
Scientific Research Applications
Anticancer Activity
The synthesis and evaluation of novel compounds bearing the benzenesulfonamide moiety, such as pyridazinone derivatives, have been investigated for their anticancer activity. For instance, a study by Rathish et al. (2012) reported the synthesis of novel pyridazinone derivatives that demonstrated remarkable activity against various cancer cell lines, including leukemia and non-small cell lung cancer, with promising GI(50) values indicating potent inhibitory effects on cancer cell growth. The derivatives synthesized showed a broad spectrum of activity against multiple cancer types, suggesting the potential of benzenesulfonamide derivatives in cancer therapy [Rathish et al., 2012].
Antimicrobial and Antifungal Activities
Compounds incorporating the benzenesulfonamide structure have also been studied for their antimicrobial and antifungal properties. Hassan (2013) synthesized new pyrazoline and pyrazole derivatives bearing benzenesulfonamide moieties and evaluated their antimicrobial activity. The study found certain compounds to exhibit significant antibacterial and antifungal effects against various pathogens, highlighting the potential of such derivatives in developing new antimicrobial agents [Hassan, 2013].
Enzyme Inhibition for Therapeutic Applications
The inhibition of enzymes, such as carbonic anhydrases, by sulfonamide-based compounds is another area of significant research interest. A study by Garaj et al. (2005) explored novel sulfonamides incorporating 1,3,5-triazine moieties as inhibitors of carbonic anhydrase isozymes, which are relevant in physiological processes and diseases, including cancer. The derivatives showed inhibition of various isozymes, indicating the potential for therapeutic applications in managing conditions associated with abnormal enzyme activity [Garaj et al., 2005].
properties
IUPAC Name |
2,5-dichloro-N-[2-(6-oxopyridazin-1-yl)ethyl]benzenesulfonamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11Cl2N3O3S/c13-9-3-4-10(14)11(8-9)21(19,20)16-6-7-17-12(18)2-1-5-15-17/h1-5,8,16H,6-7H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GKJZKMQMBMOPQN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=O)N(N=C1)CCNS(=O)(=O)C2=C(C=CC(=C2)Cl)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11Cl2N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.2 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.